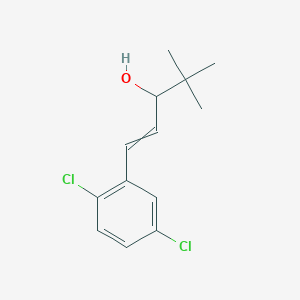
1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol is an organic compound characterized by the presence of a dichlorophenyl group and a dimethylpent-1-en-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable Grignard reagent, such as 4,4-dimethylpent-1-en-3-yl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the dimethylpent-1-en-3-ol moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(2,5-Dichlorophenyl)biguanide hydrochloride
- 1-(2,5-Dichlorophenyl)piperazine
Comparison: 1-(2,5-Dichlorophenyl)-4,4-dimethylpent-1-en-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
113679-27-9 |
|---|---|
Fórmula molecular |
C13H16Cl2O |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C13H16Cl2O/c1-13(2,3)12(16)7-4-9-8-10(14)5-6-11(9)15/h4-8,12,16H,1-3H3 |
Clave InChI |
KANMIOQVKWQXQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C=CC1=C(C=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















